ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate
Description
Ethyl 3-[[2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its intricate structure, which includes multiple functional groups such as benzimidazole, pyridine, and an ester linkage.
Properties
Molecular Formula |
C34H41N7O6 |
|---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate |
InChI |
InChI=1S/C34H41N7O6/c1-4-6-7-10-21-47-34(44)38-32(35)24-12-15-26(16-13-24)36-23-29-37-27-22-25(14-17-28(27)39(29)3)33(43)40(20-18-31(42)46-5-2)30-11-8-9-19-41(30)45/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,44) |
InChI Key |
ODWAOSMOSLZPGX-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=[N+]4[O-])\N |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=[N+]4[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate involves several steps:
Formation of the benzimidazole core: This is typically achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyridine moiety: This can be done through a nucleophilic substitution reaction where a halogenated pyridine reacts with the benzimidazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Ethyl 3-[[2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-[[2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and perfumes.
Uniqueness
What sets ethyl 3-[[2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its multiple functional groups make it a versatile compound in both research and industrial settings .
Biological Activity
Ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate, commonly referred to as a derivative of dabigatran etexilate, has garnered attention for its biological activity, particularly in the realm of anticoagulation. This compound is characterized by its complex molecular structure, which includes various functional groups that contribute to its pharmacological properties.
- Molecular Formula : C34H41N7O5
- Molecular Weight : 627.7 g/mol
- IUPAC Name : Ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Biological Activity
The primary biological activity of this compound is its role as an anticoagulant , functioning as a direct thrombin inhibitor. The mechanism of action involves the competitive and reversible inhibition of thrombin, which is crucial in the coagulation cascade.
Thrombin plays a pivotal role in converting fibrinogen to fibrin, thereby facilitating clot formation. By inhibiting thrombin, ethyl 3-[[2-[[4-(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate effectively prevents thrombus formation, making it a valuable agent in preventing strokes and systemic embolism.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a rapid absorption and conversion into its active form, dabigatran. Studies have shown that after oral administration, the prodrug is hydrolyzed to dabigatran, which exhibits a half-life conducive to once or twice daily dosing.
Clinical Efficacy
- Stroke Prevention : Clinical trials have demonstrated that dabigatran etexilate significantly reduces the risk of stroke in patients with non-valvular atrial fibrillation compared to warfarin.
- Safety Profile : The safety profile of dabigatran has been extensively studied, with findings indicating a lower incidence of major bleeding events compared to traditional anticoagulants.
Comparative Studies
| Study | Population | Outcome |
|---|---|---|
| RE-LY Trial | Patients with atrial fibrillation | Dabigatran reduced stroke risk by 34% compared to warfarin |
| RELYABLE Study | Elderly patients | Similar efficacy in stroke prevention, with fewer bleeding complications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
